Cas no 861227-41-0 (4-Isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol)

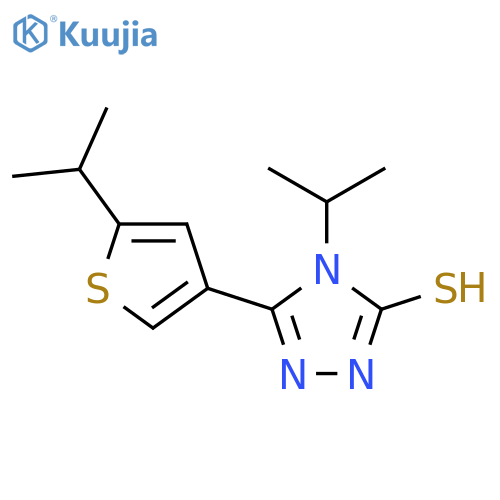

861227-41-0 structure

商品名:4-Isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol

CAS番号:861227-41-0

MF:C12H17N3S2

メガワット:267.413479566574

MDL:MFCD03423431

CID:3111597

PubChem ID:25219015

4-Isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol 化学的及び物理的性質

名前と識別子

-

- 4-Isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol

- 4-Isopropyl-5-(5-isopropylthiophen-3-yl)-4H-1,2,4-triazole-3-thiol

- CS-0330855

- BBL037696

- 4-(propan-2-yl)-5-[5-(propan-2-yl)thiophen-3-yl]-4H-1,2,4-triazole-3-thiol

- STK502639

- 861227-41-0

- AKOS005171103

- MFCD03423431

- 4-propan-2-yl-3-(5-propan-2-ylthiophen-3-yl)-1H-1,2,4-triazole-5-thione

- 4-isopropyl-5-(5-isopropylthiophen-3-yl)-2H-1,2,4-triazole-3-thione

- ALBB-003180

- H22607

- VS-14380

-

- MDL: MFCD03423431

- インチ: InChI=1S/C12H17N3S2/c1-7(2)10-5-9(6-17-10)11-13-14-12(16)15(11)8(3)4/h5-8H,1-4H3,(H,14,16)

- InChIKey: JQOCQTDFMPAZMM-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 267.08638990Da

- どういたいしつりょう: 267.08638990Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 339

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 88Ų

4-Isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM526599-5g |

4-Isopropyl-5-(5-isopropylthiophen-3-yl)-4H-1,2,4-triazole-3-thiol |

861227-41-0 | 97% | 5g |

$535 | 2022-09-29 | |

| TRC | I017905-1000mg |

4-Isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol |

861227-41-0 | 1g |

$ 720.00 | 2022-06-04 | ||

| abcr | AB404931-500 mg |

4-Isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol |

861227-41-0 | 500MG |

€254.60 | 2023-02-03 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401525-1g |

4-Isopropyl-5-(5-isopropylthiophen-3-yl)-4H-1,2,4-triazole-3-thiol |

861227-41-0 | 97% | 1g |

¥3024.00 | 2024-07-28 | |

| A2B Chem LLC | AJ01884-10g |

4-Isopropyl-5-(5-isopropylthien-3-yl)-4h-1,2,4-triazole-3-thiol |

861227-41-0 | >95% | 10g |

$1412.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401525-5g |

4-Isopropyl-5-(5-isopropylthiophen-3-yl)-4H-1,2,4-triazole-3-thiol |

861227-41-0 | 97% | 5g |

¥9360.00 | 2024-07-28 | |

| Chemenu | CM526599-1g |

4-Isopropyl-5-(5-isopropylthiophen-3-yl)-4H-1,2,4-triazole-3-thiol |

861227-41-0 | 97% | 1g |

$180 | 2022-09-29 | |

| abcr | AB404931-5 g |

4-Isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol |

861227-41-0 | 5g |

€907.00 | 2023-04-25 | ||

| abcr | AB404931-1 g |

4-Isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol |

861227-41-0 | 1g |

€322.50 | 2023-04-25 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401525-250mg |

4-Isopropyl-5-(5-isopropylthiophen-3-yl)-4H-1,2,4-triazole-3-thiol |

861227-41-0 | 97% | 250mg |

¥1209.00 | 2024-07-28 |

4-Isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol 関連文献

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

861227-41-0 (4-Isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol) 関連製品

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:861227-41-0)4-Isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol

清らかである:99%/99%

はかる:1g/5g

価格 ($):164.0/491.0